Ro 41-5253

Vue d'ensemble

Description

Ro 41-5253 est un rétinoïde synthétique qui agit comme un antagoniste sélectif du récepteur d'acide rétinoïque alpha (RARα). Ce composé est connu pour sa capacité à inhiber la prolifération des cellules cancéreuses et à induire l'apoptose, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Méthodes De Préparation

Ro 41-5253 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de benzothiopyrane. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau benzothiopyrane : Cela implique la réaction d'un thiol approprié avec un dérivé de benzaldéhyde en milieu acide pour former le cycle benzothiopyrane.

Introduction du groupe heptyloxy : L'intermédiaire benzothiopyrane est ensuite mis à réagir avec un bromure d'heptyle en présence d'une base pour introduire le groupe heptyloxy.

Formation du dérivé de l'acide benzoïque : La dernière étape implique la réaction du benzothiopyrane substitué par l'heptyloxy avec un dérivé d'acide benzoïque approprié pour former this compound.

Analyse Des Réactions Chimiques

Ro 41-5253 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers produits d'oxydation. Les oxydants courants utilisés dans ces réactions comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : this compound peut être réduit pour former divers produits de réduction. Les réducteurs courants utilisés dans ces réactions comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : this compound peut subir des réactions de substitution pour former divers produits de substitution.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est utilisé pour étudier les mécanismes de la prolifération des cellules cancéreuses et de l'apoptose.

Biologie du développement : this compound est utilisé pour étudier le rôle des récepteurs d'acide rétinoïque dans le développement embryonnaire.

Virologie : this compound est utilisé pour étudier les effets des antagonistes du récepteur d'acide rétinoïque sur les infections virales.

Pharmacologie : this compound est utilisé pour étudier les effets pharmacologiques des antagonistes du récepteur d'acide rétinoïque.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur d'acide rétinoïque alpha (RARα) sans induire la transcription ni affecter l'hétérodimérisation RAR/RXR et la liaison à l'ADN. Cette liaison inhibe l'activité de RARα, ce qui conduit à l'inhibition de la prolifération des cellules cancéreuses et à l'induction de l'apoptose . This compound a également une certaine activité en tant qu'agoniste du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) à des concentrations plus élevées .

Applications De Recherche Scientifique

Cancer Research

Inhibition of Tumor Cell Proliferation and Induction of Apoptosis

Ro 41-5253 has been shown to inhibit the proliferation of estrogen-receptor-positive breast cancer cells (e.g., MCF-7 and ZR-75.1) in a dose-dependent manner. It induces apoptosis more effectively in ZR-75.1 cells compared to MCF-7 cells, suggesting a differential sensitivity based on the cellular context. The mechanism involves downregulation of bcl-2 and modulation of TGF-beta1 protein levels, indicating a p53-independent apoptotic pathway .

Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Proliferation Inhibition | Apoptosis Induction | Sensitivity Level |

|---|---|---|---|

| MCF-7 | Moderate | Delayed (4 days) | Lower |

| ZR-75.1 | High | Early (2 days) | Higher |

| MDA-MB-231 | Low | Minimal | Poor |

Teratogenic Studies

This compound has also been utilized to study the teratogenic effects of retinoids. In vitro studies demonstrated that this antagonist could counteract the differentiation-inhibiting effects of RARα agonists on limb bud cells from rats. In vivo studies further indicated that it reduced the frequency and severity of malformations in mouse models exposed to retinoids . This highlights its potential role in dissecting the functions of nuclear receptors in developmental biology.

Table 2: Teratogenic Effects Counteracted by this compound

| Model | Treatment Type | Outcome |

|---|---|---|

| Rat Limb Buds | RARα Agonist + this compound | Reduced differentiation inhibition |

| Mouse Models | RARα Agonist + this compound | Decreased malformation severity |

Adipogenesis and Metabolism

Research indicates that this compound can revert retinoic acid-induced inhibition of preadipocyte differentiation in 3T3-L1 cells. This suggests that RARα antagonism may play a role in regulating adipogenesis and could have implications for obesity-related studies .

Table 3: Effects on Adipocyte Differentiation

| Treatment | Impact on Differentiation |

|---|---|

| Retinoic Acid | Inhibition |

| This compound + RA | Reversion |

Immune Response Modulation

This compound has been shown to counteract the effects of retinoic acid on B-lymphocyte activation and differentiation, suggesting its utility in immunological research . This property may provide insights into how retinoids influence immune responses and could inform therapeutic strategies for autoimmune diseases.

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study, researchers treated ZR-75.1 breast cancer cells with varying concentrations of this compound alongside retinoic acid. The results showed a significant decrease in cell viability and an increase in apoptotic markers, supporting the compound's potential as an anti-cancer agent.

Case Study 2: Teratogenic Research

A study involving mouse models demonstrated that administration of this compound alongside retinoic acid resulted in fewer congenital malformations compared to controls treated with retinoic acid alone. This finding underscores the importance of RARα antagonism in mitigating teratogenic risks associated with retinoid therapies.

Mécanisme D'action

Ro 41-5253 exerts its effects by binding to the retinoic acid receptor alpha (RARα) without inducing transcription or affecting RAR/RXR heterodimerization and DNA binding. This binding inhibits the activity of RARα, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . This compound also has some activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist at higher concentrations .

Comparaison Avec Des Composés Similaires

Ro 41-5253 est unique parmi les antagonistes du récepteur d'acide rétinoïque en raison de sa sélectivité pour RARα et de sa capacité à inhiber la prolifération des cellules cancéreuses sans induire les effets secondaires toxiques généralement associés aux autres rétinoïdes. Des composés similaires comprennent :

AGN194310 : Un autre antagoniste sélectif de RARα ayant des propriétés antiprolifératives similaires.

Acide tazaroténique : Un rétinoïde actif contre RARα, RARβ et RARγ, mais ayant un mécanisme d'action différent.

Tazarotène : Un rétinoïde utilisé dans le traitement du psoriasis et de l'acné, actif contre RARβ et RARγ.

This compound se distingue par sa forte sélectivité pour RARα et son activité anticancéreuse puissante .

Activité Biologique

Ro 41-5253 is a selective antagonist of the retinoic acid receptor alpha (RARα), with significant implications in cancer biology and cellular differentiation. This compound has been extensively studied for its biological activity, particularly in the context of cancer cell proliferation, apoptosis, and immune response modulation.

This compound functions primarily by inhibiting RARα, which is crucial in mediating the effects of retinoic acid (RA) on gene expression. Unlike agonists that activate RARα, this compound prevents transcriptional activation and does not influence RAR/RXR heterodimerization or DNA binding. This unique mechanism allows it to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Key Findings:

- Proliferation Inhibition : this compound has shown a dose-dependent inhibition of proliferation in estrogen receptor-positive breast cancer cells (MCF-7 and ZR-75.1). The effect is more pronounced in ZR-75.1 cells, where apoptosis is induced more rapidly compared to MCF-7 cells .

- Apoptosis Induction : The compound triggers apoptosis through a p53-independent pathway, correlating with downregulation of bcl-2 and an increase in TGF-beta1 protein levels .

Research Studies and Case Reports

Several studies have documented the biological activity of this compound:

-

Breast Cancer Cell Lines :

- In a study involving MCF-7 and ZR-75.1 cells, this compound was found to inhibit cell growth significantly, with the highest percentage of apoptotic cells observed after six days of treatment .

- The compound did not affect the estrogen receptor-negative MDA-MB-231 cell line, indicating selective action based on receptor status .

- Dendritic Cells and Immune Response :

- Phototoxicity Studies :

Comparative Data Table

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Breast Cancer Study | MCF-7, ZR-75.1 | Inhibition of proliferation and induction of apoptosis | RARα antagonism |

| Immune Modulation | Dendritic Cells | Reversal of atRA effects on differentiation | RARα antagonism |

| Phototoxicity | RPE Cells | Reduced phototoxicity from A2E | RAR modulation |

Additional Biological Activities

Recent studies have also identified other biological activities linked to this compound:

Propriétés

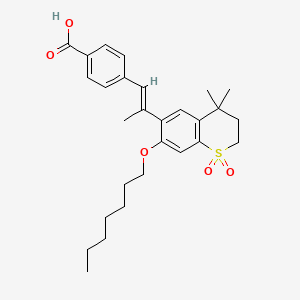

IUPAC Name |

4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWQRITHXYGIF-LVZFUZTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873404 | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-31-9 | |

| Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-5253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ro 41-5253 acts as an antagonist of retinoic acid receptor α (RARα) [, , , , , , , ]. Unlike agonists that activate the receptor upon binding, antagonists like this compound bind to RARα without inducing transcriptional activation [, , ]. While it doesn't prevent RARα/RXR heterodimerization or DNA binding, it induces distinct conformational changes in RARα compared to agonists [, ]. These changes are thought to prevent the receptor complex from interacting with other transcription factors needed for gene activation []. This ultimately blocks the downstream effects of RARα activation, which are diverse and include regulation of cell growth, differentiation, and apoptosis [, , , , , , , , , , , ].

ANone: The full chemical name for this compound is 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid. Unfortunately, the provided research abstracts do not contain detailed information on the molecular formula, weight, or spectroscopic data for this compound.

ANone: The provided abstracts focus on the biological activity of this compound and don't provide information on its material compatibility, stability under various conditions, or specific applications outside a biological context.

ANone: Based on the provided abstracts, this compound is a synthetic retinoid that functions as a ligand for RARα. There is no evidence suggesting it acts as a catalyst in any chemical reactions.

ANone: The provided abstracts do not offer insights into whether computational chemistry and modeling techniques have been applied to this compound. Specific details on simulations, calculations, or QSAR models for this compound are not available within the provided research.

A: While specific SAR studies focusing solely on this compound are not included in the abstracts, several studies use this compound alongside other RAR agonists and antagonists with differing receptor subtype selectivity [, , , , , , , ]. Comparing the effects of these compounds in various cell lines and assays provides insights into the structural features important for RARα binding and antagonist activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.